4-[5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE
Overview
Description
4-[5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the tetrazolo[1,5-a]pyrimidine core in the structure imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 4-[5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-aminotetrazole to form an intermediate, which is then cyclized to form the tetrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
4-[5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound has been investigated for its anticancer properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-[5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE include other tetrazolopyrimidines and pyrazolopyrimidines . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6/c1-24(2)15-9-5-13(6-10-15)17-11-16(12-3-7-14(19)8-4-12)20-18-21-22-23-25(17)18/h3-11,17H,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUNTSGGOSQNQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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